Cas no 69611-01-4 (Cis-2-buten-1-ylboronic acid, pinacol ester)

Cis-2-buten-1-ylboronic acid pinacol ester is a stable boronic ester derivative used in Suzuki-Miyaura cross-coupling reactions and other organoboron-mediated transformations. The pinacol ester group enhances the compound's stability, making it less prone to protodeboronation and easier to handle compared to the free boronic acid. Its cis-alkenyl structure is valuable for constructing stereodefined olefinic frameworks in organic synthesis. The compound is typically employed in the preparation of pharmaceuticals, agrochemicals, and advanced materials, where controlled C–C bond formation is critical. Its moisture stability and compatibility with diverse reaction conditions make it a practical choice for synthetic applications requiring high selectivity and efficiency.
Cis-2-buten-1-ylboronic acid, pinacol ester structure
69611-01-4 structure
Product name:Cis-2-buten-1-ylboronic acid, pinacol ester
CAS No:69611-01-4
MF:C10H19BO2
MW:182.067663431168
MDL:MFCD09842772
CID:500550
PubChem ID:329760850

Cis-2-buten-1-ylboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,2-(2Z)-2-buten-1-yl-4,4,5,5-tetramethyl-
    • CIS-2-BUTEN-1-YLBORONIC ACID, PINACOL ESTER
    • cis-Crotylboronic acid pinacol ester
    • (Z)-2-(But-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 2-(2Z)-2-butenyl-4,4,5,5-tetramethyl-(9CI)
    • 1,3,2-Dioxaborolane,2-(2-butenyl)-4,4,5,5-tetramethyl-, (Z)-
    • MFCD09842772
    • cis-Crotylboronic acid pinacol ester, 97%
    • BS-22591
    • A866799
    • 2-[(Z)-but-2-enyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • CS-0129387
    • SCHEMBL2694129
    • 2-[(Z)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[(2Z)-But-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • AKOS015999639
    • 69611-01-4
    • DTXSID80474043
    • ARSSMJZIAKUXEW-SREVYHEPSA-N
    • Z-2-Buten-1-yl-boronic acid pinacol ester, Z-Crotylboronic acid pinacol ester, cis-2-(2-Buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Cis-2-buten-1-ylboronic acid, pinacol ester
    • MDL: MFCD09842772
    • Inchi: InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6-
    • InChI Key: ARSSMJZIAKUXEW-SREVYHEPSA-N
    • SMILES: C/C=C\CB1OC(C)(C)C(C)(C)O1

Computed Properties

  • Exact Mass: 181.15147
  • Monoisotopic Mass: 182.1478100g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 0.884 g/mL at 25 °C
  • Melting Point: Not available
  • Boiling Point: Not available
  • Flash Point: Fahrenheit: 143.6 ° f
    Celsius: 62 ° c
  • Refractive Index: n20/D 1.435
  • PSA: 18.46
  • Vapor Pressure: Not available

Cis-2-buten-1-ylboronic acid, pinacol ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1200027-250mg
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
69611-01-4 95%
250mg
¥1199.00 2024-05-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD231460-1g
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
69611-01-4 95%
1g
¥2255.0 2024-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Z918651-1g
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
69611-01-4 95%
1g
¥1,845.00 2022-08-31
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD231460-250mg
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
69611-01-4 95%
250mg
¥857.0 2024-04-18
Apollo Scientific
OR361007-1g
Cis-2-buten-1-ylboronic acid, pinacol ester
69611-01-4 95%
1g
£427.00 2025-02-19
abcr
AB273984-100 mg
cis-2-Buten-1-ylboronic acid, pinacol ester, 95%; .
69611-01-4 95%
100MG
€121.00 2022-09-01
TRC
B692648-100mg
Cis-2-buten-1-ylboronic acid, pinacol ester
69611-01-4
100mg
$ 121.00 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Z918651-5g
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
69611-01-4 95%
5g
¥5,040.00 2022-08-31
Chemenu
CM134008-1g
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
69611-01-4 95%
1g
$299 2024-07-24
A2B Chem LLC
AB56242-25g
Cis-2-buten-1-ylboronic acid, pinacol ester
69611-01-4 95%
25g
$1837.00 2024-04-19

Additional information on Cis-2-buten-1-ylboronic acid, pinacol ester

Cis-2-buten-1-ylboronic acid, pinacol ester (CAS No. 69611-01-4): A Versatile Building Block in Modern Organic Synthesis and Drug Development

Cis-2-buten-1-ylboronic acid, pinacol ester, identified by its Chemical Abstracts Service (CAS) number 69611-01-4, is a highly valuable compound in the realm of organic synthesis and pharmaceutical research. This organoboron derivative, specifically a pinacol ester of boronic acid, has garnered significant attention due to its utility as a key intermediate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is pivotal in constructing complex molecular architectures.

The compound's structure, featuring a cis-2-butenyl group attached to a boronic acid moiety protected as a pinacol ester, imparts unique reactivity and stability. The boronic acid functionality is crucial for its role in transition metal-catalyzed reactions, enabling the formation of carbon-carbon bonds under mild conditions. This makes Cis-2-buten-1-ylboronic acid, pinacol ester an indispensable tool for synthetic chemists aiming to develop novel heterocycles, polymers, and fine chemicals.

In recent years, the applications of this compound have expanded into the pharmaceutical industry, where it serves as a precursor for the synthesis of biologically active molecules. The ability to introduce aryl or vinyl groups via Suzuki-Miyaura coupling allows for the rapid assembly of complex drug candidates. For instance, recent studies have demonstrated its utility in the preparation of kinase inhibitors, which are critical in targeted cancer therapies. The modular nature of these reactions facilitates the exploration of diverse chemical libraries, accelerating drug discovery processes.

The pinacol ester protection of the boronic acid group enhances the compound's handling properties by increasing its solubility and stability under various reaction conditions. This protection is essential for preventing unwanted side reactions that could compromise the yield and purity of the final product. Moreover, the cis configuration of the butenyl group influences the electronic properties of the boron center, making it more susceptible to nucleophilic attack during cross-coupling reactions. This feature has been exploited in optimizing reaction conditions to achieve higher efficiencies.

Advances in catalytic systems have further underscored the importance of Cis-2-buten-1-ylboronic acid, pinacol ester. Recent developments in palladium and nickel catalysis have enabled more efficient and selective couplings, reducing reliance on harsh reagents and improving environmental sustainability. These innovations have opened new avenues for applying this compound in large-scale synthesis and industrial processes. For example, ligand design improvements have allowed for milder reaction conditions, reducing energy consumption and waste generation.

The compound's role extends beyond pharmaceuticals into materials science. Its ability to participate in polymerization reactions makes it a candidate for developing advanced materials with tailored properties. Researchers are exploring its use in creating conductive polymers and organic semiconductors, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The versatility of Cis-2-buten-1-ylboronic acid, pinacol ester underscores its significance as a multifunctional building block.

From a mechanistic standpoint, understanding how this compound interacts with various catalysts and reagents has led to deeper insights into organoboron chemistry. Computational studies have helped elucidate reaction pathways, enabling chemists to predict outcomes with greater accuracy. This knowledge is crucial for designing synthetic strategies that maximize yield while minimizing byproducts. The integration of computational methods with experimental techniques has revolutionized how researchers approach complex synthetic challenges.

The demand for high-purity Cis-2-buten-1-ylboronic acid, pinacol ester has driven advancements in manufacturing processes. Continuous flow chemistry has emerged as a powerful tool for producing this compound efficiently and cost-effectively. This approach offers better control over reaction parameters such as temperature and pressure, leading to improved reproducibility and scalability. Such innovations are vital for meeting the growing needs of industries reliant on specialized intermediates.

In conclusion, Cis-2-buten-1-ylboronic acid, pinacol ester (CAS No. 69611-01-4) represents a cornerstone in modern synthetic chemistry. Its broad applicability across pharmaceuticals and materials science underscores its importance as a versatile intermediate. As research continues to uncover new uses for this compound, its role in advancing scientific discovery is poised to grow even further. The ongoing development of innovative catalytic systems and synthetic methodologies ensures that this organoboron derivative will remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:69611-01-4)Cis-2-buten-1-ylboronic acid, pinacol ester
A866799
Purity:99%/99%
Quantity:5g/1g
Price ($):698.0/258.0